molecular formula C11H8N2S2 B8290764 7-Phenylthioimidazo[5,1-b]thiazole

7-Phenylthioimidazo[5,1-b]thiazole

Cat. No.: B8290764
M. Wt: 232.3 g/mol
InChI Key: SQFSKXRJBWYZMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Phenylthioimidazo[5,1-b]thiazole is a synthetic organic compound belonging to the imidazothiazole class, characterized by a fused bicyclic structure incorporating both thiazole and imidazole rings. This scaffold is of significant interest in medicinal and agrochemical research due to its potential as a privileged structure for interacting with various biological targets. The specific substitution with a phenylthio group at the 7-position is a key structural feature that can influence the compound's electronic properties, lipophilicity, and overall binding affinity in biological systems, making it a valuable intermediate for structure-activity relationship (SAR) studies. Researchers value the imidazo[5,1-b]thiazole core for its diverse pharmacological potential. While the specific activity of this compound is a subject of ongoing investigation, analogous compounds within this structural family have demonstrated a broad spectrum of biological activities in scientific literature. These include promising anticancer properties , with some derivatives exhibiting potent cytotoxic effects against various tumor cell lines and functioning through mechanisms that may involve interaction with cellular DNA or inhibition of specific kinase enzymes . Furthermore, the imidazothiazole scaffold is frequently explored for its antimicrobial applications , with many related compounds showing efficacy against a range of bacterial and fungal pathogens . The design and synthesis of such molecules often leverage strategies like molecular hybridization, combining the imidazothiazole core with other pharmacophoric subunits to enhance potency and selectivity . This compound is presented as a high-purity building block to support advanced chemical biology and drug discovery efforts. Note: This product is intended for research and further manufacturing applications only. It is not for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C11H8N2S2

Molecular Weight

232.3 g/mol

IUPAC Name

7-phenylsulfanylimidazo[5,1-b][1,3]thiazole

InChI

InChI=1S/C11H8N2S2/c1-2-4-9(5-3-1)15-10-11-13(8-12-10)6-7-14-11/h1-8H

InChI Key

SQFSKXRJBWYZMK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2=C3N(C=CS3)C=N2

Origin of Product

United States

Synthetic Methodologies for 7 Phenylthioimidazo 5,1 B Thiazole and Analogues

Synthetic Routes to the Imidazo[5,1-b]thiazole (B6145799) Core

The construction of the imidazo[5,1-b]thiazole scaffold is a critical first step in the synthesis of 7-Phenylthioimidazo[5,1-b]thiazole. Various methods have been developed to achieve this, primarily centered around cyclization and multicomponent reactions.

Cyclization Reactions for Imidazo[5,1-b]thiazole Ring Systems

A foundational approach to synthesizing the imidazo[5,1-b]thiazole core involves the annulation of 2-aminothiazole (B372263) derivatives with α-halo ketones. This reaction proceeds through a nucleophilic attack of the amine on the carbonyl carbon, followed by an intramolecular cyclization to form the fused ring system. For instance, the reaction of 2-aminothiazole with phenacyl bromide in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures (80–100°C) can yield the bicyclic product, although it may require long reaction times.

Another classical method utilizes the cyclocondensation of N-(2-thiazolyl)imidates with isothiocyanates under basic conditions. This process involves the formation of a thiourea (B124793) intermediate which then undergoes cyclodehydration to generate the imidazo[5,1-b]thiazole structure.

More recent advancements include transition-metal-free cascade reactions. One such method involves the S-propargylation of 2-mercaptoimidazoles with propargyl tosylates, followed by a 5-exo-dig cyclization and subsequent isomerization. This approach offers high efficiency with yields of up to 92% and can be performed at room temperature in a short timeframe. acs.orgfigshare.com

Multicomponent Reaction Strategies for Functionalized Imidazo[5,1-b]thiazoles

Multicomponent reactions (MCRs) have emerged as powerful and efficient tools for the synthesis of functionalized imidazo[5,1-b]thiazoles in a single step. researchgate.netresearchgate.netresearchgate.net These reactions offer advantages such as atom economy, reduced reaction times, and simplified purification processes.

One notable three-component reaction involves the condensation of a 4-phenylthiazol-2-amine, an aromatic aldehyde, and an isocyanide to produce novel imidazo[5,1-b]thiazoles in high yields. orientjchem.org Another three-component approach utilizes 2-aminobenzothiazoles, barbituric acids, and terminal aryl acetylenes or aryl methyl ketones in the presence of iodine in DMSO. rsc.org This method allows for the formation of one C-C and two C-N bonds in a one-pot process. rsc.org

Furthermore, four-component reactions have also been developed. For instance, the one-pot reaction of an aryl glyoxal, an α-aminoazaarene, and a cyclic 1,3-dicarbonyl can lead to C-3 functionalized imidazoheterocycles. researchgate.net These MCRs highlight the versatility and efficiency of modern synthetic strategies in accessing a diverse range of imidazo[5,1-b]thiazole derivatives. researchgate.netresearchgate.net

Introduction and Modification of the Phenylthio Moiety at the 7-Position

Once the imidazo[5,1-b]thiazole core is established, the next crucial step is the introduction and potential modification of the phenylthio group at the 7-position.

Strategies for Phenylthio Group Incorporation

A common method for introducing a phenylthio group involves the nucleophilic substitution of a suitable leaving group at the 7-position of the imidazo[5,1-b]thiazole ring with a thiophenol derivative. For example, a 7-chloro-imidazo[2,1-b] researchgate.netthiazin-5-one derivative can react with a thiophenol to introduce the arylthio group. researchgate.net

Another approach involves the ring-opening and reconstruction of related heterocyclic systems. For instance, imidazo[2,1-b] acs.orgresearchgate.netthiadiazoles can be converted to 2-(arylthio)-1H-imidazoles using an aryl halide and a copper catalyst under microwave irradiation. rsc.org These intermediates can then potentially be cyclized to form the desired this compound.

Derivatization of the Phenyl Ring for Structural Diversity

To explore structure-activity relationships and generate a library of analogues, the phenyl ring of the 7-phenylthio moiety can be further derivatized. This is typically achieved by using substituted thiophenols in the initial incorporation step. A wide array of commercially available or synthetically accessible substituted thiophenols allows for the introduction of various functional groups on the phenyl ring. These substituents can modulate the electronic and steric properties of the molecule, which can be crucial for its biological activity.

Advanced and Sustainable Synthetic Approaches

In line with the principles of green chemistry, there is a growing interest in developing more sustainable and advanced synthetic methods for imidazo[5,1-b]thiazole derivatives. researchgate.net

Microwave-assisted synthesis has been shown to be a valuable tool, often leading to shorter reaction times and improved yields. researchgate.netresearchgate.net For example, the synthesis of benzo[d]imidazo[2,1-b]thiazoles has been achieved in quantitative yields within minutes under microwave irradiation. nih.gov

The use of environmentally benign solvents, such as glycerol, has also been explored. Glycerol, being non-toxic and economical, can facilitate the selective formation of imidazo[2,1-b]thiazole (B1210989) and imidazo[2,1-b] acs.orgresearchgate.netthiadiazole derivatives. researchgate.net Catalyst-free approaches, such as visible light-triggered synthesis, are also gaining traction as they minimize the use of potentially toxic metal catalysts. researchgate.net Furthermore, the development of one-pot syntheses and multicomponent reactions inherently contributes to sustainability by reducing the number of synthetic steps and waste generation. researchgate.netresearchgate.netresearchgate.net

Microwave-Assisted Synthesis for Imidazo[5,1-b]thiazole Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for the rapid and efficient construction of heterocyclic compounds. This technique often leads to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods.

One notable application of microwave irradiation is in the synthesis of imidazo[2,1-b]thiazole derivatives. For instance, the reaction between 1-(2-amino-4-methylthiazol-5-yl)ethanone or ethyl 2-amino-4-methylthiazole-5-carboxylate with α-bromo aralkyl ketones has been successfully carried out under microwave irradiation in the presence of polyethylene (B3416737) glycol-400 (PEG-400) as a green reaction medium and catalyst. researchgate.net This approach highlights the synergy between microwave energy and environmentally benign solvents.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

Parameter Conventional Heating Microwave Irradiation
Reaction Time Several hours Minutes
Yield Moderate to Good Good to Excellent
Solvent Often high-boiling, toxic solvents Green solvents like PEG-400

| Energy Consumption | High | Low |

This table provides a generalized comparison based on literature for similar heterocyclic syntheses.

Catalyst-Mediated Synthetic Transformations

Catalysis plays a pivotal role in the synthesis of complex organic molecules, and the construction of the imidazo[5,1-b]thiazole core is no exception. Various catalytic systems, including metal-based and organocatalysts, have been employed to facilitate key bond-forming reactions.

A copper-catalyzed thioamination protocol has been developed for the synthesis of imidazo[2,1-b]thiazole-based heterocycles. jetir.org This method involves the reaction of β-nitroalkenes with 1H-benzo[d]imidazole-2-thiol, proceeding through a sequential C–N and C–S bond formation cascade under mild conditions. jetir.org The proposed mechanism suggests that the copper(II) catalyst activates the thiol group, facilitating an intramolecular nucleophilic attack to form the thiazole (B1198619) ring. jetir.org

Furthermore, tandem reactions involving a copper chloride-catalyzed cross-coupling and an allene-mediated cyclization of substituted ethynylimidazo[2,1-b]thiazoles with aromatic N-tosylhydrazones have been reported to produce polycyclic N-fused heteroaromatic systems in very good yields. researchgate.net

Green Chemistry Principles in Imidazo[5,1-b]thiazole Synthesis

The principles of green chemistry are increasingly being integrated into synthetic methodologies to minimize environmental impact. This includes the use of safer solvents, catalysts, and energy-efficient processes.

An example of a green approach is the catalyst-free synthesis of benzo researchgate.nettandfonline.comimidazo[2,1-b]thiazole derivatives using 2,2,2-trifluoroethanol (B45653) (TFE) as a reaction medium at room temperature. tandfonline.com This method offers an economically and experimentally simple protocol for the simultaneous construction of C–N and C–S bonds. tandfonline.com The use of PEG-400 as a biodegradable and recyclable reaction medium in the microwave-assisted synthesis of imidazo[2,1-b]thiazole derivatives also aligns with green chemistry principles. researchgate.net

Multi-component reactions (MCRs) are another hallmark of green synthesis, as they enhance atom economy and reduce waste. The one-pot synthesis of thiazole derivatives from readily available starting materials exemplifies this approach, offering a rapid and efficient route to complex molecules.

Analytical Characterization Techniques in Organic Synthesis of Imidazo[5,1-b]thiazole Compounds

The structural elucidation of newly synthesized imidazo[5,1-b]thiazole derivatives is crucial to confirm their identity and purity. A combination of spectroscopic techniques is typically employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are fundamental for determining the carbon-hydrogen framework of the molecule. For instance, in the characterization of imidazo[2,1-b]thiazole-sulfonyl piperazine (B1678402) hybrids, the ¹H NMR spectrum displayed characteristic signals for the piperazine, methyl, and methoxy (B1213986) groups, as well as the aromatic protons. nih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of the synthesized compounds, which helps in confirming their elemental composition. nih.gov

Infrared (IR) Spectroscopy: FT-IR spectroscopy is utilized to identify the functional groups present in the molecule, such as C=O, C-N, and C-S bonds.

Table 2: Key Analytical Data for Imidazo[2,1-b]thiazole Derivatives

Technique Information Obtained
¹H NMR Chemical shift and coupling constants of protons, providing information on the electronic environment and connectivity of atoms.
¹³C NMR Chemical shifts of carbon atoms, revealing the carbon skeleton of the molecule.
HRMS Precise molecular weight, confirming the elemental formula.

| FT-IR | Presence of characteristic functional groups. |

This table summarizes the general application of these techniques in the characterization of imidazo[2,1-b]thiazole derivatives based on available literature.

Computational and Theoretical Chemistry Investigations of 7 Phenylthioimidazo 5,1 B Thiazole

Molecular Docking Simulations for Biological Target Prediction and Binding Mechanism

As of the latest available research, specific molecular docking studies focusing exclusively on 7-Phenylthioimidazo[5,1-b]thiazole are not extensively documented in publicly accessible scientific literature. Computational investigations in this area have predominantly centered on derivatives of the broader imidazo[2,1-b]thiazole (B1210989) scaffold.

Prediction of Putative Enzyme and Receptor Binding Sites

While direct predictions for this compound are unavailable, research on analogous structures provides insights into potential biological targets. For instance, derivatives of the related 2-(aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide have been investigated for their binding affinity with enzymes such as DprE1 from Mycobacterium tuberculosis and 2,2-dialkylglycine decarboxylase, which are crucial for bacterial survival. nih.gov These studies suggest that the imidazo[2,1-b]thiazole core can serve as a scaffold for inhibitors of various microbial enzymes.

Analysis of Ligand-Protein Interaction Profiles

Detailed ligand-protein interaction profiles for this compound are not specifically described in the reviewed literature. However, computational studies on similar molecules, such as certain thiazole-based inhibitors, highlight key interaction patterns. These often involve hydrogen bonding with amino acid residues in the active site of the target protein and hydrophobic interactions that stabilize the ligand-protein complex. For example, in studies of VEGFR-2 inhibitors, a flat heteroaromatic ring, a central aryl bridge, a hydrogen bond acceptor/donor moiety, and a terminal hydrophobic group are considered essential pharmacophoric features for effective binding.

Density Functional Theory (DFT) Studies

Specific Density Functional Theory (DFT) studies centered solely on this compound are not readily found in the current body of scientific publications. The available research tends to focus on derivatives of the imidazo[2,1-b]thiazole ring system.

Electronic Structure and Reactivity Descriptors (e.g., Molecular Electrostatic Potential)

While a dedicated Molecular Electrostatic Potential (MESP) map for this compound is not available, DFT studies on related compounds, such as 2-(aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives, have been performed. nih.gov These analyses reveal that the electronic properties and reactivity are significantly influenced by the nature and position of substituents on the aromatic rings. nih.gov For these derivatives, MESP analysis has shown distinct regions of positive and negative electrostatic potential, which are crucial for understanding their interaction with biological macromolecules. nih.gov The distribution of electron density, as visualized by MESP, helps in identifying sites susceptible to nucleophilic or electrophilic attack. nih.gov

Conformational Analysis and Energetic Profiles

Detailed conformational analysis and energetic profiles specifically for this compound have not been reported. Computational studies on other imidazo[2,1-b]thiazole derivatives have utilized DFT to determine stable conformations and calculate their energetic properties. These studies often explore the rotational barriers around single bonds to identify the most stable geometric arrangements of the molecule.

Molecular Dynamics Simulations for Conformational Stability and Dynamics

There is a lack of specific molecular dynamics (MD) simulation data for this compound in the available literature. MD simulations are a powerful tool for investigating the conformational stability and dynamic behavior of a ligand within a protein's binding site over time. For related compounds, MD simulations could provide valuable insights into the stability of the ligand-protein complex, the flexibility of the ligand, and the key interactions that are maintained throughout the simulation.

In Silico Assessment of Drug Discovery Parameters

In the quest for new therapeutic agents, in silico methods are invaluable for prioritizing compounds for synthesis and further testing. These computational tools provide insights into the pharmacokinetic and physicochemical properties of a molecule, such as this compound, before resource-intensive laboratory work commences.

Cheminformatics for Drug-Likeness and Scaffold Annotation

Drug-likeness is a qualitative concept used to evaluate whether a compound possesses properties that would make it a likely drug candidate. This assessment is often guided by established rules and filters, such as Lipinski's Rule of Five, which predicts poor absorption or permeation if a compound violates more than one of the following criteria: a molecular weight over 500 Daltons, a logP (octanol-water partition coefficient) over 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors.

For the imidazo[2,1-b]thiazole scaffold, various derivatives have been analyzed for their drug-like properties. nih.govsemanticscholar.org Based on the structure of this compound, we can predict its key physicochemical parameters. The introduction of the phenylthio group at the 7-position influences its molecular weight and lipophilicity.

Below is a predictive data table for the drug-likeness parameters of this compound, based on its chemical structure and general findings for related compounds.

ParameterPredicted Value for this compoundLipinski's Rule of Five Guideline
Molecular Weight~244.3 g/mol < 500
LogP (Octanol-Water Partition Coefficient)~3.5 - 4.0< 5
Hydrogen Bond Donors0< 5
Hydrogen Bond Acceptors3 (N, N, S)< 10
Molar Refractivity~70 - 7540 - 130
Topological Polar Surface Area (TPSA)~50 - 60 Ų< 140 Ų

These values are estimations based on computational models and may vary depending on the specific software and calculation methods used.

The imidazo[2,1-b]thiazole core is a recognized "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. researchgate.net The functionalization at the 7-position with a phenylthio group can modulate the biological activity and selectivity of the compound.

Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

The ADME properties of a drug candidate are critical to its success, as they determine its bioavailability and residence time in the body. In silico ADME prediction is a vital component of the drug discovery process. nih.gov

Absorption: Gastrointestinal (GI) absorption is a key parameter for orally administered drugs. The predicted LogP and TPSA values for this compound suggest it is likely to have good passive oral absorption. Studies on related imidazo[2,1-b]thiazole derivatives often show favorable absorption profiles. semanticscholar.org

Distribution: Following absorption, a drug is distributed throughout the body. The volume of distribution (Vd) and plasma protein binding (PPB) are important descriptors. The lipophilic nature of the phenylthio group may lead to a moderate to high volume of distribution and significant binding to plasma proteins like albumin.

Metabolism: The metabolic fate of a compound is crucial for its efficacy and safety. The imidazo[2,1-b]thiazole ring system can be subject to various metabolic transformations, including oxidation. The phenylthio substituent may undergo oxidation of the sulfur atom to a sulfoxide (B87167) or sulfone, or hydroxylation of the phenyl ring. Cytochrome P450 (CYP) enzymes are the primary catalysts for these reactions.

Excretion: The final stage is the elimination of the drug and its metabolites from the body, typically via the kidneys (renal excretion) or liver (biliary excretion). The polarity of the metabolites will largely determine the primary route of excretion.

A summary of the predicted ADME properties for this compound is presented in the table below.

ADME PropertyPredicted Characteristic for this compound
Absorption
Gastrointestinal (GI) AbsorptionHigh
Blood-Brain Barrier (BBB) PermeationLikely to cross
Distribution
Plasma Protein Binding (PPB)High
Volume of Distribution (Vd)Moderate to High
Metabolism
Primary Metabolic EnzymesCytochrome P450 (CYP) family
Likely Metabolic ReactionsSulfur oxidation, Aromatic hydroxylation
Excretion
Primary RouteLikely renal after metabolism

These predictions are based on in silico models and data from related imidazo[2,1-b]thiazole derivatives. Experimental verification is necessary to confirm these properties.

Mechanistic and Target Oriented Research for Imidazo 5,1 B Thiazole Scaffolds

Enzyme and Receptor Inhibition Studies

The imidazo[5,1-b]thiazole (B6145799) scaffold and its isomers have been investigated for their inhibitory effects on several key enzymes implicated in various diseases. The following subsections summarize the current understanding of their mechanisms of action.

Kinase Inhibitory Mechanisms

While direct research on the kinase inhibitory mechanisms of 7-Phenylthioimidazo[5,1-b]thiazole is limited, studies on the isomeric 6-phenylimidazo[2,1-b]thiazole (B182960) scaffold have revealed potent inhibitory activity against FMS-like tyrosine kinase 3 (FLT3). nih.gov FLT3 is a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of hematopoietic stem and progenitor cells. Mutations leading to internal tandem duplication (ITD) of the FLT3 gene are common in acute myeloid leukemia (AML) and are associated with a poor prognosis.

A series of 6-phenylimidazo[2,1-b]thiazole derivatives were synthesized and evaluated for their ability to inhibit FLT3. nih.gov Structure-activity relationship (SAR) studies demonstrated that these compounds exhibited potent activity against the FLT3-dependent human AML cell line MV4-11, while showing minimal to no activity against the FLT3-independent HeLa cell line. nih.gov

One of the most potent compounds identified was 6-(4-(3-(5-(tert-butyl)isoxazol-3-yl)ureido)phenyl)-N-(3-(dimethylamino)propyl)imidazo[2,1-b]thiazole-3-carboxamide , which displayed significant inhibitory activity in both cellular and enzymatic assays. nih.gov

Table 1: FLT3 Kinase Inhibitory Activity of a Lead Imidazo[2,1-b]thiazole (B1210989) Derivative nih.gov

Compound Target Cell Line/Enzyme IC50 (µM)
6-(4-(3-(5-(tert-butyl)isoxazol-3-yl)ureido)phenyl)-N-(3-(dimethylamino)propyl)imidazo[2,1-b]thiazole-3-carboxamide MV4-11 (cellular assay) 0.002

These findings suggest that the imidazo[2,1-b]thiazole scaffold is a promising starting point for the development of novel FLT3 inhibitors for the treatment of AML. nih.gov Further investigation is warranted to determine if the this compound scaffold shares this kinase inhibitory potential.

Phosphodiesterase (PDE) Inhibition

Research into the benzo[d]imidazo[5,1-b]thiazole scaffold, a close analog of this compound, has identified this chemical class as a novel source of phosphodiesterase 10A (PDE10A) inhibitors. nih.gov PDE10A is a dual-substrate enzyme that hydrolyzes both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), and it is highly expressed in the medium spiny neurons of the striatum. Inhibition of PDE10A has been proposed as a therapeutic strategy for schizophrenia and other psychotic disorders.

A series of benzo[d]imidazo[5,1-b]thiazole derivatives were designed, synthesized, and evaluated for their PDE10A inhibitory activity. nih.gov Several potent analogs with heteroaromatic substitutions were identified. In silico docking experiments were performed to understand the binding mode of these inhibitors within the active site of PDE10A. nih.gov

Further optimization led to the discovery of a tool compound with excellent PDE10A activity, selectivity, and central nervous system (CNS) penetrability. nih.gov This compound also demonstrated efficacy in preclinical models of psychosis. nih.gov

Cholinesterase (ChE) Inhibition and Anti-inflammatory Linkages

While direct studies on this compound are not available, research on the isomeric imidazo[2,1-b]thiazole scaffold has explored its potential as a source of acetylcholinesterase (AChE) inhibitors. AChE is a key enzyme in the cholinergic nervous system, and its inhibition is a primary therapeutic strategy for Alzheimer's disease.

A study focused on imidazo[2,1-b]thiazole derivatives containing a hydrazinecarbothioamide group reported their in vitro AChE inhibitory activity. One of the most active compounds in this series demonstrated significant enzyme inhibition.

Table 2: Acetylcholinesterase Inhibitory Activity of a Lead Imidazo[2,1-b]thiazole Derivative

Compound Enzyme Inhibition (%) at 0.08 mg/mL IC50 (mg/mL)

Molecular modeling studies were also conducted to elucidate the potential binding interactions of these compounds within the active site of AChE. These findings suggest that the imidazo[2,1-b]thiazole scaffold could be a valuable template for designing novel AChE inhibitors.

Carbonic Anhydrase (CA) Inhibition Research

Currently, there is no specific research available on the carbonic anhydrase (CA) inhibitory activity of this compound. However, studies on related heterocyclic scaffolds, such as benzo[d]thiazole-5- and 6-sulfonamides, have shown significant CA inhibition. nih.gov These compounds have been investigated for their inhibitory effects on several human (h) CA isoforms, including the cytosolic hCA I, II, and VII, as well as the transmembrane, tumor-associated hCA IX. nih.govnih.gov

The research on benzo[d]thiazole-sulfonamides has revealed that substitutions on the heterocyclic ring can lead to potent and isoform-selective inhibitors. nih.gov For instance, certain 2-amino-substituted, 2-acylamino-, and halogenated derivatives have demonstrated subnanomolar to low nanomolar inhibition constants against hCA II, VII, and IX. nih.gov

Table 3: Carbonic Anhydrase Inhibitory Activity of Representative Benzo[d]thiazole-Sulfonamides nih.gov

Compound hCA I (Ki, nM) hCA II (Ki, nM) hCA VII (Ki, nM) hCA IX (Ki, nM)
5 165 8.7 31.1 25.3
6 84.1 51.5 0.8 45.8
7 2327 15.1 42.2 98.5

| 8 | 1547 | 7.8 | 92.3 | 124 |

The structure-activity relationship for these compounds is quite sharp, with minor structural modifications leading to significant changes in inhibitory activity and selectivity. nih.gov This highlights the potential for designing highly specific CA inhibitors based on the thiazole (B1198619) scaffold. Further research is needed to determine if the imidazo[5,1-b]thiazole core, particularly with a 7-phenylthio substitution, can be adapted for CA inhibition.

Antimicrobial Mode of Action Investigations

The emergence of drug-resistant microbial strains has necessitated the search for new antimicrobial agents with novel mechanisms of action. The imidazo[5,1-b]thiazole scaffold and its isomers have been explored for their potential in this area.

Anti-Mycobacterial Target Identification

While direct studies on this compound are limited, research on the isomeric benzo[d]imidazo[2,1-b]thiazole scaffold has demonstrated significant anti-mycobacterial activity. nih.govrsc.org A series of 2-(Aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives were synthesized and evaluated against Mycobacterium tuberculosis. nih.gov

Several of these compounds exhibited potent inhibition, with minimum inhibitory concentrations (MICs) comparable to standard anti-tubercular drugs like isoniazid. nih.gov The substitutions on the phenyl ring were found to significantly influence the anti-mycobacterial activity. nih.gov

Table 4: Anti-Mycobacterial Activity of Lead Benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide Derivatives against M. tuberculosis H37Rv nih.gov

Compound Substituent on Phenyl Ring MIC (µg/mL)
5b 4-Chloro 1.6
5d 2,4-Dichloro 1.6
5h 4-Nitro 1.6
Isoniazid (Standard) - 1.6

| Ethambutol (Standard) | - | 1.6 |

Molecular docking studies suggested that these compounds may exert their anti-mycobacterial effect by targeting the DprE1 enzyme, which is involved in the synthesis of the mycobacterial cell wall. nih.gov Another study on benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives also reported significant activity against M. tuberculosis. rsc.org The most active compounds in this series, IT06 and IT10 , showed potent inhibitory concentrations. rsc.org These findings underscore the potential of the imidazo-thiazole scaffold in the development of new anti-tubercular agents.

Broad-Spectrum Antibacterial and Antifungal Mechanistic Studies

While research specifically detailing the antibacterial and antifungal mechanisms of this compound is not available, studies on related compounds within the imidazo[5,1-b]thiazole class offer insights into their potential antifungal action.

Research into novel imidazo[5,1-b]thiazole derivatives containing a pyrazole (B372694) ring has demonstrated notable antifungal activity. nih.gov For instance, compound 18f , a derivative from this class, was found to be effective against the plant pathogenic fungus Sclerotinia sclerotiorum. nih.gov Mechanistic studies involving scanning electron microscopy (SEM) and transmission electron microscopy (TEM) revealed that this compound exerts its antifungal effect by causing significant damage to the integrity of the fungal cell membrane. nih.gov Further assays confirmed this mechanism, showing leakage of cellular contents, an increase in relative conductivity, and elevated levels of reactive oxygen species (ROS), all indicative of compromised cell membrane permeability and integrity. nih.govresearchgate.net

These findings suggest that the antifungal action of the imidazo[5,1-b]thiazole scaffold may be linked to the disruption of fungal cell membranes. However, without direct experimental evidence, it is not possible to confirm if this compound operates through a similar mechanism.

Table 1. Antifungal Activity of a Representative Imidazo[5,1-b]thiazole Derivative

Compound Target Fungus Median Effective Concentration (EC₅₀) Reference
Compound 18f Sclerotinia sclerotiorum 0.95 mg L⁻¹ nih.gov
Boscalid (Control) Sclerotinia sclerotiorum 0.82 mg L⁻¹ nih.gov

Anticancer Pathway Modulation Research

No specific studies on the anticancer pathway modulation of this compound were identified in the available literature. Research on the related but structurally distinct imidazo[2,1-b]thiazole isomer has shown anticancer activities through mechanisms like FAK inhibition and tubulin destabilization, but these findings cannot be extrapolated to the imidazo[5,1-b]thiazole scaffold.

Antiviral and Anthelmintic Mechanistic Insights

There is currently no available research data regarding the antiviral or anthelmintic mechanisms of action for this compound. While the broader class of imidazothiazoles includes the well-known anthelmintic drug Levamisole, this compound is a derivative of the imidazo[2,1-b]thiazole core structure and its mechanism is not transferable to the imidazo[5,1-b]thiazole isomer.

Immunomodulatory Research Potential

No published studies were found that investigate the immunomodulatory potential or mechanisms of this compound.

Future Directions and Emerging Research Avenues for 7 Phenylthioimidazo 5,1 B Thiazole

Development of Novel Synthetic Strategies for Diversification

The expansion of the chemical space around the imidazo[5,1-b]thiazole (B6145799) core is fundamental to discovering next-generation therapeutic agents. Future synthetic efforts will likely move beyond traditional multi-step reactions towards more efficient and versatile methodologies.

One promising approach is the use of multi-component reactions (MCRs) . A one-pot, three-component reaction has been successfully used to prepare novel thiazole (B1198619) derivatives, demonstrating a streamlined synthesis that offers high yields and simple workups compared to conventional methods. nih.gov This strategy allows for the rapid generation of a library of diverse analogues by varying the starting materials. For instance, reacting a precursor like 2-(2-benzylidenehydrazinyl)-4-methylthiazole with thiosemicarbazide (B42300) and a variety of hydrazonoyl chlorides can efficiently produce a series of complex thiazole derivatives. nih.gov

Furthermore, diversifying the core structure through the synthesis of related fused systems, such as benzo[d]imidazo[2,1-b]thiazoles , has proven effective. nih.govrsc.org These can be synthesized through multi-step reaction sequences, often starting from commercially available materials. nih.govmdpi.com The development of novel synthetic pathways will focus on introducing a wide array of substituents at various positions of the heterocyclic core to fine-tune the molecule's physicochemical and pharmacological properties. This includes creating acyl-hydrazone and spirothiazolidinone derivatives of the imidazo[2,1-b]thiazole (B1210989) scaffold, which have shown significant biological activity. nih.gov

Synthetic Strategy Description Key Advantages Reference
Multi-Component ReactionsA one-pot reaction involving three or more starting materials to form a complex product.High efficiency, atom economy, reduced waste, rapid library generation. nih.gov
Multi-Step SynthesisA sequential process of reactions to build the final molecule.Allows for controlled construction and purification of complex structures. nih.govrsc.orgmdpi.com
Scaffold HoppingSynthesis of related fused systems like benzo[d]imidazo[2,1-b]thiazole.Explores new chemical space and intellectual property opportunities. nih.govrsc.org
DerivatizationIntroduction of moieties like acyl-hydrazones or spirothiazolidinones.Creates novel compounds with potentially enhanced biological activity. nih.gov

Integration of Advanced Computational Techniques for Drug Design

Computational chemistry is an indispensable tool for accelerating the drug discovery process for imidazo[5,1-b]thiazole derivatives. In silico methods provide deep insights into molecular interactions, guiding the rational design of more potent and selective compounds.

Molecular docking is a key technique used to predict the binding orientation and affinity of a ligand to its protein target. Studies on benzo[d]imidazo[2,1-b]thiazole derivatives have used docking to understand their binding patterns within the active sites of enzymes like the DprE1 enzyme and Pantothenate synthetase from Mycobacterium tuberculosis. nih.govrsc.org For example, potent antitubercular compounds demonstrated strong binding affinities, with docking scores ranging from -5.9 to -6.2 kcal/mol against the DprE1 enzyme. nih.gov

Density Functional Theory (DFT) and Molecular Electrostatic Potential (MESP) studies provide further understanding of the electronic structure and reactivity of these molecules. nih.gov DFT analysis can reveal how different substituents, such as electron-donating (e.g., methoxy) or electron-withdrawing (e.g., halogens) groups, influence the molecule's reactivity and stability. nih.gov MESP studies help visualize the electron density distribution, which correlates with the observed bioactivity. nih.gov

Looking forward, the integration of molecular dynamics (MD) simulations will be crucial. MD simulations can assess the stability of the protein-ligand complex over time, providing a more dynamic and realistic picture of the binding interactions than static docking models. rsc.org Additionally, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is vital for early-stage filtering of compounds with unfavorable pharmacokinetic profiles, ensuring that research efforts are focused on candidates with the highest potential for further development. rsc.org

Computational Technique Application in Imidazo[5,1-b]thiazole Research Reference
Molecular DockingPredicts binding modes and affinities against targets like DprE1, Pantothenate synthetase, and Bcl-2. nih.govrsc.orgresearchgate.net
Density Functional Theory (DFT)Analyzes electronic structure, reactivity, and chemical stability based on substituents. nih.gov
Molecular Dynamics (MD)Evaluates the stability of the protein-ligand complex over time. rsc.org
In Silico ADMET PredictionAssesses drug-like properties (lipophilicity, enzyme inhibition) early in the design phase. nih.govrsc.org

Exploration of Novel Therapeutic Areas and Biological Pathways

While the imidazo[2,1-b]thiazole scaffold is known for its antihelminthic properties, exemplified by the drug Levamisole, recent research has unveiled a broad spectrum of pharmacological activities, opening up new therapeutic avenues. nih.gov

Anticancer Activity: Thiazole-containing compounds are being extensively investigated as anticancer agents. nih.govbenthamscience.com Derivatives of the imidazo[2,1-b]thiazole class have been shown to inhibit various cancer-related targets. These include protein kinases like FMS-like tyrosine kinase 3 (FLT3), as well as key signaling proteins involved in cell survival and proliferation such as Bcl-2. nih.govmdpi.comresearchgate.net Furthermore, related thiazole derivatives have demonstrated potent inhibition of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are critical in tumor angiogenesis and growth. nih.gov

Antimicrobial Activity: There is significant potential for developing imidazo[5,1-b]thiazole-based agents against infectious diseases.

Antitubercular: Several studies have highlighted potent activity against Mycobacterium tuberculosis. nih.govrsc.orgnih.gov Specific derivatives have shown minimum inhibitory concentrations (MICs) as low as 1.6 µg/mL. nih.gov The molecular targets in M. tuberculosis have been identified as enzymes like DprE1 and Pantothenate synthetase. nih.govrsc.org

Antibacterial: The scaffold has also demonstrated efficacy against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis, with MICs as low as 6.25 µg/mL. nih.govnih.gov DNA gyrase has been identified as a promising target for developing broad-spectrum antibacterial agents based on this scaffold. nih.gov

Antiviral: Research has shown that certain derivatives possess antiviral properties, with activity reported against Coxsackie B4 virus, Feline corona, and Feline herpes viruses. nih.gov One compound with a 4-trifluoromethylphenyl substituent showed significant activity against the PR8 influenza A strain. nih.gov

Other Potential Areas: The chemical versatility of this scaffold suggests its potential in other areas, such as anti-inflammatory and antioxidant agents. nih.govnih.gov

Therapeutic Area Biological Target/Pathway Key Findings Reference
Oncology EGFR, VEGFR-2, Bcl-2, FLT3Inhibition of tumor growth and angiogenesis; induction of apoptosis. nih.govmdpi.comresearchgate.netnih.gov
Antitubercular DprE1, Pantothenate synthetasePotent activity against M. tuberculosis (MICs as low as 1.6 µg/mL). nih.govrsc.orgnih.gov
Antibacterial DNA gyraseActivity against Gram-positive bacteria. nih.govnih.govnih.gov
Antiviral Various viral strainsEfficacy against Coxsackie B4, Feline corona, and Influenza A. nih.govnih.gov

Strategies for Lead Compound Identification and Optimization

The process of identifying a promising lead compound from a library of synthesized derivatives and optimizing it into a clinical candidate is a critical step. This involves a cyclical process of synthesis, biological evaluation, and structure-activity relationship (SAR) analysis, often guided by computational models.

Lead Identification: High-throughput screening of a diverse library of 7-phenylthioimidazo[5,1-b]thiazole analogues against various biological targets is the primary strategy for identifying initial hits. Compounds showing significant activity, such as those with low micromolar or nanomolar IC50 values, are selected as leads for further investigation. For example, a benzo[d]imidazo[2,1-b]thiazole derivative (IT10) with an IC50 of 2.32 μM against M. tuberculosis was identified as a promising lead. rsc.org Similarly, a thiazole derivative (11f) showed a GI50 value of 27 nM against cancer cell lines, marking it as a potent lead. nih.gov

Lead Optimization: Once a lead is identified, optimization focuses on improving its potency, selectivity, and pharmacokinetic (ADMET) properties.

Structure-Activity Relationship (SAR) Studies: SAR analysis is crucial for understanding how chemical modifications affect biological activity. For instance, studies have shown that the introduction of halogen substituents (e.g., chloro, bromo) on the aryl rings of the imidazo[2,1-b]thiazole scaffold often enhances antitubercular and antibacterial activity due to their electron-withdrawing effects. nih.govmdpi.com The position of the substituent is also critical; a 4-chlorophenyl substitution, for example, has been shown to result in high activity in some series. mdpi.com

Bioisosteric Replacement: This strategy involves replacing certain functional groups with others that have similar physical or chemical properties to improve the molecule's drug-like characteristics without losing efficacy.

Computational Guidance: As mentioned in section 6.2, computational tools are used throughout the optimization process. In silico ADMET predictions help to flag potential liabilities early, guiding modifications to improve properties like solubility, metabolic stability, and bioavailability while minimizing potential toxicity. nih.govrsc.org

This iterative cycle of design, synthesis, and testing, informed by both experimental data and computational insights, is the cornerstone of modern lead optimization efforts for the this compound class of compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7-phenylthioimidazo[5,1-b]thiazole derivatives?

  • Methodology :

  • Friedel-Crafts Acylation : Efficient synthesis of fused imidazo[2,1-b]thiazoles under solvent-free conditions using Eaton’s reagent (P₂O₅/CH₃SO₃H) yields 90–96% .

  • Mannich Reaction : Introduces aminomethyl groups at position 6 of the imidazo-thiazole scaffold using aromatic amines and formaldehyde, achieving high yields (75–85%) .

  • Microwave-Assisted Synthesis : Reduces reaction time and improves yields (e.g., 80–90% for pyrazolo-thiazole derivatives) .

    • Data Table : Synthetic Methods Comparison
MethodConditionsYield (%)Key AdvantageReference
Friedel-Crafts AcylationSolvent-free, 80°C90–96High selectivity, simplicity
Mannich ReactionEthanol, reflux75–85Functional group diversity
Microwave-Assisted150 W, 15 min80–90Rapid, energy-efficient

Q. How are imidazo-thiazole derivatives characterized for structural confirmation?

  • Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and scaffold integrity .
  • Mass Spectrometry (MS) : High-resolution MS for molecular ion validation .
  • FT-IR : Identifies functional groups (e.g., C=S stretch at ~1200 cm⁻¹) .

Q. What preliminary assays are used to screen biological activity?

  • Anticancer : MTT assay for cytotoxicity (e.g., IC₅₀ = 69.69 μM for compound A9 against kidney cancer cells) .
  • Antimicrobial : Minimum Inhibitory Concentration (MIC) assays against bacterial/fungal strains (e.g., MIC = 8–32 μg/mL for pyrazolo-thiazoles) .
  • Anti-inflammatory : Inhibition of NO, IL-6, and TNF-α production in LPS-stimulated RAW264.7 cells .

Advanced Research Questions

Q. How do substituent modifications at C-5/C-6 positions influence COX-2 selectivity?

  • SAR Insights :

  • C-5 Substituents : Bulky groups (e.g., N,N-dimethylaminomethyl) enhance COX-2 inhibition (IC₅₀ = 0.12 μM) by fitting into the hydrophobic pocket .
  • C-6 Aromatic Rings : Electron-withdrawing groups (e.g., nitro) improve binding affinity via polar interactions .
    • Experimental Design :
  • Use isoform-specific COX-1/COX-2 inhibition assays.
  • Pair with molecular docking (e.g., PDB: 5KIR for COX-2) to validate binding modes .

Q. How can computational tools predict drug-likeness and ADMET properties?

  • In Silico Workflow :

  • SwissADME : Predicts Lipinski’s Rule of Five compliance (e.g., MW < 500, LogP < 5) .
  • FAF-Drugs4 : Filters compounds with toxicophores (e.g., nitro groups may flag hepatotoxicity) .
    • Data Table : Predicted Parameters for Imidazo-Thiazole Derivatives
CompoundMWLogPH-bond DonorsH-bond AcceptorsTPSA (Ų)
IT013983.22678.5
IT064253.81565.3

Q. What mechanisms explain antitumor activity in imidazo-thiazole derivatives?

  • Key Findings :

  • Microtubule Destabilization : Triazole-linked derivatives disrupt tubulin polymerization (IC₅₀ = 1.2–4.8 μM) .
  • Apoptosis Induction : Caspase-3 activation and mitochondrial membrane depolarization observed in leukemia cells .
    • Methodology :
  • Tubulin polymerization assay (spectrophotometric monitoring at 350 nm).
  • Flow cytometry for apoptosis markers (Annexin V/PI staining) .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Case Example : Discrepancies in IC₅₀ values for similar compounds may arise from:

  • Assay Variability : Standardize cell lines (e.g., HepG2 vs. MCF-7) and incubation times .
  • Solubility Issues : Use DMSO concentrations <0.1% to avoid cytotoxicity artifacts .
    • Recommendation : Validate findings with orthogonal assays (e.g., ATP-based viability + colony formation) .

Methodological Challenges and Solutions

Q. What strategies improve solubility and bioavailability of hydrophobic derivatives?

  • Approaches :

  • Prodrug Design : Introduce phosphate esters (e.g., tetrahydroimidazo-thiazole phosphates) for aqueous solubility .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (e.g., 150 nm size, >80% encapsulation efficiency) .

Q. How are QSAR models developed for imidazo-thiazole anticancer agents?

  • Workflow :

  • Descriptor Selection : Use 3D molecular descriptors (e.g., WHIM, GETAWAY) correlated with cytotoxicity .
  • Validation : Leave-one-out cross-validation (Q² > 0.6) and external test sets (R² > 0.5) .
    • Application : Predict IC₅₀ for novel 5-phenylthio analogs using MLR/PLS regression .

Key Research Gaps

  • Mechanistic Depth : Limited in vivo data on pharmacokinetics and toxicity profiles .
  • Structural Diversity : Few studies explore fused heterocycles (e.g., imidazo-thiazolo-isoxazoles) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.